Hept-2-enylbenzene
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Overview
Description
Hept-2-enylbenzene is an organic compound with the molecular formula C13H18. It consists of a heptene chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-enylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with hept-2-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of hept-2-yne followed by the alkylation of benzene. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hept-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hept-2-ylbenzene.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
Hept-2-enylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of hept-2-enylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hept-2-ene: A similar compound with a heptene chain but without the benzene ring.
Benzene: The simplest aromatic hydrocarbon, serving as a core structure in hept-2-enylbenzene.
Toluene: An alkylbenzene with a methyl group instead of a heptene chain.
Uniqueness
This compound’s uniqueness lies in its combination of an alkene chain with an aromatic ring, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows it to participate in a broader range of chemical reactions and applications .
Properties
Molecular Formula |
C13H18 |
---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
hept-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3 |
InChI Key |
ZXOFDLMHPUQRCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
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